Lactoferrin (322-329) (human)

antimicrobial peptides structure-activity relationship lactoferrin-derived peptides

Research pain point: Validating lactoferrin-specific amyloid aggregation pathways requires a defined positive control that mimics native protein deposition without off-target complexity. Solution: Synthetic human Lactoferrin (322-329) peptide (NAGDVAFV). - **Specific amyloidogenicity**: Forms fibrils at pH 7.4/37°C; benchmark for ThT assays. - **Selective binding**: Fibrils bind full-length lactoferrin, not insulin/lysozyme-ideal specificity control. - **Defined tool**: Enables high-throughput screening for lactoferrin-amyloidosis modulators. Supplied as research-grade lyophilized solid. Reliable supply for assay-ready experiments.

Molecular Formula C35H53N9O12
Molecular Weight 791.8 g/mol
Cat. No. B12396494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactoferrin (322-329) (human)
Molecular FormulaC35H53N9O12
Molecular Weight791.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C35H53N9O12/c1-16(2)27(43-33(53)23(14-26(47)48)41-25(46)15-38-29(49)18(5)39-31(51)21(36)13-24(37)45)34(54)40-19(6)30(50)42-22(12-20-10-8-7-9-11-20)32(52)44-28(17(3)4)35(55)56/h7-11,16-19,21-23,27-28H,12-15,36H2,1-6H3,(H2,37,45)(H,38,49)(H,39,51)(H,40,54)(H,41,46)(H,42,50)(H,43,53)(H,44,52)(H,47,48)(H,55,56)/t18-,19-,21-,22-,23-,27-,28-/m0/s1
InChIKeyQCBUWCQOKPLTDZ-PKRULZLPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactoferrin (322-329) (Human) Peptide Fragment: A Procurement and Selection Overview for Antimicrobial and Immunomodulatory Research


Lactoferrin (322-329) (human), sequence NAGDVAFV, is a synthetic octapeptide fragment derived from the α-helical region (residues 322–329) of the human lactoferrin (hLF) glycoprotein [1]. As an 8-amino-acid polypeptide with the molecular formula C35H53N9O12 and a molecular weight of 791.86 g/mol, it represents a highly amyloidogenic region of the parent protein . The parent lactoferrin is a conserved 76–81 kDa cationic non-heme iron-binding glycoprotein of the transferrin family that constitutes a prominent component of the mammalian innate immune defense system, present in colostrum, milk, saliva, tears, and other secretory fluids [2]. Lactoferrin (322-329) (human) is a bioactive peptide that has been identified through peptide screening as a research tool, and is primarily employed in studies focusing on the structure-activity relationships of the lactoferrin antimicrobial domain, as well as for epitope screening and functional analysis within the broader context of antimicrobial and immunomodulatory peptide research .

Workflow Defined amyloidogenic peptide for in vitro fibrillogenesis studies
Selection Physiological condition aggregation (pH 7.4, 37°C) supports relevant assay design
Use Context Selective lactoferrin-binding fibrils enable pathway-specific interaction studies

Why Lactoferrin (322-329) (Human) Cannot Be Replaced by Generic Alternatives Like Bovine Lactoferricin or Whole Lactoferrin


The assumption that bovine lactoferrin (bLF) or its derived peptide bovine lactoferricin (LfcinB) are functionally interchangeable with human lactoferrin-derived fragments is not supported by empirical data on sequence-specific, structure-dependent antimicrobial and amyloidogenic activities. The human lactoferrin fragment 322-329 (NAGDVAFV) is not a direct homolog of LfcinB, which is a 25-amino-acid N-terminal peptide (residues 17–41) with a markedly different sequence, length, and secondary structure [1]. The antimicrobial α-helical domain of human lactoferrin from which fragment 322-329 is derived exhibits structure-microbicidal activity relationships that are exquisitely sensitive to peptide length and amino acid substitution [2]. Importantly, the human 322-329 region is a known highly amyloidogenic region of lactoferrin, a property that is not a characteristic of the bovine lactoferricin peptide . Consequently, procurement of this specific human-derived octapeptide is essential for research requiring human-specific epitope mapping, structure-activity studies of the human lactoferrin α-helix, or investigations into human lactoferrin amyloidogenesis.

Target
Lactoferrin (322-329): forms amyloid fibrils under physiological conditions and selectively binds full-length lactoferrin
Substitute
Full-length lactoferrin: does not spontaneously fibrillate; cannot serve as a positive control for aggregation studies
Other lactoferrin-derived fragments (e.g. lactoferricin B) exhibit distinct antimicrobial or immunomodulatory profiles; their amyloidogenic behavior may not replicate the 322-329 sequence.
Generic amyloid peptides (insulin, lysozyme) lack selective lactoferrin-binding; may not transfer direct interaction endpoints.

Quantitative Differentiation Evidence: Lactoferrin (322-329) (Human) vs. Bovine Lactoferricin and Full-Length Lactoferrins


Lactoferrin (322-329) (Human) vs. Bovine Lactoferricin B: Peptide Length and Structural Domain Differentiation

The human lactoferrin fragment 322-329 (NAGDVAFV) is an 8-amino-acid peptide derived from the α-helical region of human lactoferrin, in stark contrast to bovine lactoferricin B (LfcinB), which is a 25-amino-acid N-terminal peptide (residues 17–41) generated by pepsin cleavage of bovine lactoferrin [1]. This difference in peptide length and derivation domain is not trivial; it defines distinct structural and functional properties. The antimicrobial α-helix of human lactoferrin, from which fragment 322-329 originates, has been shown to have its microbicidal activity significantly enhanced by optimizing its length and by substituting neutral amino acids at specific positions, indicating a sequence lead with therapeutic potential that is distinct from the cyclic structure of LfcinB [2].

Fibril formation
Head-to-head
Forms fibrils (yes) vs. full-length lactoferrin (no)
Supports lactoferrin-specific amyloid pathway studies
Conditions: pH 7.4, 37°C in vitro
antimicrobial peptides structure-activity relationship lactoferrin-derived peptides

Lactoferrin (322-329) (Human) vs. Bovine Lactoferrin: Differential Antiviral Potency in Cross-Study Comparison

A comprehensive review of lactoferrin-derived peptides has highlighted that bovine lactoferrin (bLf) exhibits a stronger antiviral effect against herpes virus compared to human lactoferrin (hLf) [1]. While direct quantitative data for the 322-329 fragment alone are not available, this species-level antiviral potency differential establishes that human and bovine lactoferrin-derived peptides are not functionally equivalent. Therefore, any antiviral assay designed to study human immune responses or to evaluate human lactoferrin-derived peptides as therapeutics requires the use of human sequence peptides like lactoferrin (322-329) (human) to ensure physiologically relevant data.

Binding selectivity
Method context
Binds native lactoferrin; no binding to insulin or lysozyme fibrils
Enables selective interaction studies in mixed protein systems
Assays: Thioflavin T fluorescence, TEM
antiviral peptides species-specific lactoferrin herpes virus inhibition

Lactoferrin (322-329) (Human) as a Defined Amyloidogenic Research Tool vs. Full-Length Human Lactoferrin

Lactoferrin (322-329) (human) is specifically identified as a 'highly amyloidogenic region of lactoferrin' . This is a defined, quantifiable physicochemical property that distinguishes it from the full-length human lactoferrin protein, which does not exhibit this localized amyloidogenic behavior. While the parent protein has broad antimicrobial and immunomodulatory functions, this specific octapeptide region is a tool for studying protein misfolding and aggregation phenomena. No such property has been reported for the analogous region in bovine lactoferrin or for bovine lactoferricin B.

Comparative benchmark
Reported panel
Included in aggregation panel alongside IAPP and Aβ peptides
Establishes the peptide as a recognized comparator in amyloid research
Data to verify; serves as class representative
amyloidogenic peptides protein aggregation lactoferrin fragments

Procurement-Focused Application Scenarios for Lactoferrin (322-329) (Human)


Human Lactoferrin Epitope Mapping and Structural Biology Studies

The precise 8-amino-acid sequence NAGDVAFV corresponds to residues 322-329 of the human lactoferrin α-helix. This fragment is essential for epitope mapping studies that require human-specific sequence recognition, as bovine lactoferrin or bovine lactoferricin B do not contain this exact sequence and will produce false negatives or irrelevant data in assays designed to map human immune responses [1].

Structure-Activity Relationship (SAR) Studies of the Human Lactoferrin Antimicrobial Domain

This fragment is a critical component in systematic SAR investigations of the human lactoferrin antimicrobial α-helix. Research has demonstrated that the microbicidal activity of synthetic peptides from this region can be significantly enhanced by modifying length and amino acid substitutions [1]. The 322-329 peptide serves as a defined starting point for such optimization, and its procurement is necessary for generating comparative data against other synthetic variants.

Investigation of Amyloidogenic Properties of Human Lactoferrin-Derived Peptides

Given its classification as a 'highly amyloidogenic region' , lactoferrin (322-329) (human) is a specific tool for researchers studying protein misfolding, aggregation, and amyloid-related pathologies. This application is unique to this peptide and cannot be pursued with other lactoferrin fragments like bovine lactoferricin B, which lack this characterized amyloidogenic behavior.

Application
Selection Property
Validation Focus
Lactoferrin amyloid deposition mechanistic studies
Physiological condition fibrillogenesis, selective protein binding
Fibril nucleation/elongation kinetics, protein recruitment assays
Specificity control for amyloid-binding assays
Differential binding: lactoferrin-positive vs. insulin/lysozyme-negative
Discrimination of general vs. pathway-selective amyloid interactions
Calibration standard in peptide aggregation assays
Reliable, rapid fibril formation under standard conditions
Thioflavin T fluorescence, light scattering assay benchmarking
Screening for modulators of lactoferrin aggregation pathway
Target-specific system with minimal off-pathway interference
Dose-response inhibition studies, high-throughput compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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